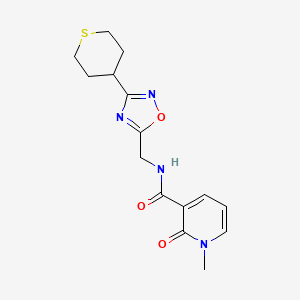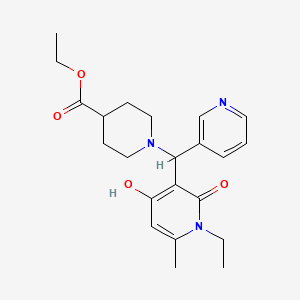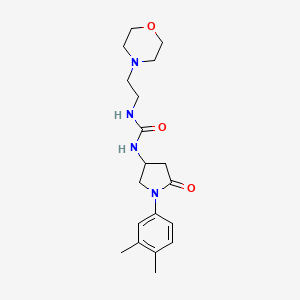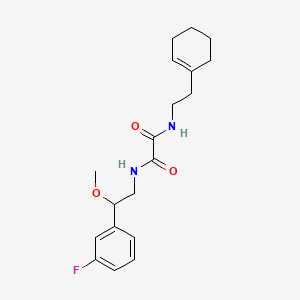![molecular formula C19H22N4O4 B2452134 N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-17-0](/img/structure/B2452134.png)
N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound was obtained following a specific procedure, yielding a white solid .Molecular Structure Analysis
The molecular structure of this compound includes functional groups such as amide (CON(CH3)2), benzylamine (benzylamino), and methoxyethyl .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 139.5–140.3°C . The IR spectrum shows peaks at 3317 cm-1 (NH), 2925 cm-1 (–CH2–), 1600 cm-1 (Ar), 1568 cm-1 (CON(CH3)2), 1470 cm-1 (C=N), and 1450 cm-1 (C=C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing methods for creating complex molecules with potential biological activities. For instance, the work by Shaabani et al. (2009) demonstrated a one-pot four-component synthesis method for creating disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, highlighting an efficient approach to assembling these compounds under mild conditions with high yields (Shaabani et al., 2009).
Potential Biological Activities
The investigation of pyrrolo[2,3-d]pyrimidine derivatives for their biological activities has shown promising results. Some compounds have demonstrated antimicrobial properties against various bacterial and fungal strains. Murthy et al. (2012) synthesized a series of novel 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2H-benzopyran) pyrimidines and evaluated their antimicrobial activities, showing moderate to high effectiveness (Murthy et al., 2012).
Antioxidant and Electrochemical Properties
Studies have also explored the electrochemical properties and potential antioxidant activities of related compounds. The synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7’’-methoxy, 3’’,4’’-dihydro, 2’’,2’’-dimethyl-2hbenzopyran) pyrimidines by Wijtmans et al. (2004) included an evaluation of their antioxidant properties, revealing that some synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported (Wijtmans et al., 2004).
Insights into Supramolecular Aggregation
Further research into the structural modifications and their impact on supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has been conducted. Nagarajaiah et al. (2014) provided insights into the conformational features and intermolecular interaction patterns of these compounds, underscoring the importance of structural variations in influencing their chemical behavior and potentially their biological activities (Nagarajaiah et al., 2014).
Wirkmechanismus
Target of Action
STK979071 is a derivative of pyrrolo[2,3-d]pyrimidine, which is a key fragment in selective CDK4/6 inhibitors . These inhibitors, such as Ribociclib and Palbociclib, are used in the treatment of estrogen receptor positive (ER+) breast cancer . Therefore, the primary targets of STK979071 are likely to be the cyclin-dependent kinases 4 and 6 (CDK4/6).
Mode of Action
These inhibitors typically work by binding to CDK4/6, preventing them from forming complexes with cyclin D1 and thereby halting the progression of the cell cycle from the G1 to the S phase .
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts cell proliferation, leading to a decrease in the growth of ER+ breast cancer cells .
Result of Action
The primary result of STK979071’s action would be the inhibition of cell proliferation in ER+ breast cancer cells . This is due to the compound’s potential inhibitory effect on CDK4/6, which are crucial for cell cycle progression .
Eigenschaften
IUPAC Name |
N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-17-14(18(25)22(2)19(21)26)11-15(23(17)9-10-27-3)16(24)20-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAXANWCZKUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCC3=CC=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)
![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2452063.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)


![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)